molecular formula C6H7BBrNO2 B11758336 (2-Bromo-6-methylpyridin-4-YL)boronic acid

(2-Bromo-6-methylpyridin-4-YL)boronic acid

Cat. No.: B11758336
M. Wt: 215.84 g/mol
InChI Key: CICVUFPZQTWKQX-UHFFFAOYSA-N
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Description

Significance of Boronic Acids as Synthetic Intermediates

Boronic acids, characterized by the R-B(OH)₂ functional group, are exceptionally versatile intermediates in organic synthesis. nih.gov Their stability, generally low toxicity, and ease of handling have contributed to their widespread adoption. researchgate.net A key attribute of boronic acids is their ability to undergo a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. nih.gov Beyond cross-coupling, boronic acids participate in a range of other important reactions, including Chan-Lam amination for the formation of carbon-nitrogen bonds and various conjugate additions. nih.gov Their ability to form reversible covalent complexes with diols, such as those found in sugars, has also led to their use in the development of sensors and other molecular recognition systems. synblock.com

Importance of Pyridine (B92270) Scaffolds in Chemical Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. Its presence is widespread in natural products, pharmaceuticals, and agrochemicals. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for molecular interactions with biological targets. Furthermore, the pyridine scaffold can be functionalized at various positions to modulate the electronic properties, solubility, and steric profile of a molecule. This versatility makes pyridine derivatives highly sought after in drug discovery programs, where they are found in a diverse array of therapeutic agents.

Role of Pyridinylboronic Acids in Modern Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. Pyridinylboronic acids are powerful tools in this type of analysis. When a complex target molecule contains a pyridine ring connected to another molecular fragment, a retrosynthetic disconnection can often be made at this junction. This disconnection points to a pyridinylboronic acid and a suitable coupling partner (e.g., an aryl halide) as the logical precursors. The reliability and efficiency of reactions like the Suzuki-Miyaura coupling make this a favored retrosynthetic strategy. By providing a direct and predictable method for installing a pyridine moiety, pyridinylboronic acids simplify the design of synthetic routes to complex molecules, making them indispensable in the strategic planning of multi-step syntheses.

Overview of the Chemical Landscape of (2-Bromo-6-methylpyridin-4-YL)boronic Acid

This compound is a specific pyridinylboronic acid that offers a unique combination of functional groups for synthetic manipulation. Its chemical landscape is defined by the interplay of the boronic acid, the pyridine ring, and the bromo and methyl substituents.

Physicochemical Properties:

While detailed experimental data for this specific compound is not extensively published in peer-reviewed literature, its properties can be inferred from its structure and data available from commercial suppliers.

PropertyValue
CAS Number 2225181-29-1
Molecular Formula C₆H₇BBrNO₂
Molecular Weight 215.84 g/mol

Synthesis:

The synthesis of pyridinylboronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized pyridine ring. A common method is the reaction of a lithiated pyridine species with a trialkyl borate (B1201080), followed by acidic workup. For this compound, a plausible synthetic route would start from 2-bromo-4-iodo-6-methylpyridine. This precursor could undergo a lithium-halogen exchange at the more reactive iodo position, followed by quenching with a borate ester to yield the desired boronic acid.

Reactivity and Synthetic Applications:

The reactivity of this compound is characterized by the presence of two key reactive sites: the boronic acid group and the bromo substituent. This dual functionality makes it a valuable building block for sequential cross-coupling reactions.

Suzuki-Miyaura Coupling at the Boronic Acid: The boronic acid group can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of aryl, heteroaryl, or vinyl halides and triflates. This allows for the introduction of a diverse array of substituents at the 4-position of the pyridine ring, while leaving the bromo group intact for further transformations.

Subsequent Coupling at the Bromo Substituent: After the initial coupling reaction at the boronic acid position, the bromo group at the 2-position can then be used in a second cross-coupling reaction. This sequential approach allows for the controlled and regioselective synthesis of highly substituted pyridine derivatives.

This bifunctional nature makes this compound a strategic component in the synthesis of complex molecules, particularly in the field of medicinal chemistry where the construction of diverse libraries of compounds is often required for structure-activity relationship studies. The methyl group at the 6-position can also influence the reactivity and conformational properties of the molecule.

Properties

IUPAC Name

(2-bromo-6-methylpyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICVUFPZQTWKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 6 Methylpyridin 4 Yl Boronic Acid

Historical Context and Evolution of Pyridinylboronic Acid Synthesis

The journey to synthesize pyridinylboronic acids has been marked by significant advancements, driven by the increasing demand for these intermediates in pharmaceutical and materials science. nih.gov Initially, the synthesis of boronic acids, first reported by Edward Frankland in 1860, involved a two-step process of producing triethylborane (B153662) from diethylzinc (B1219324) and triethyl borate (B1201080), followed by air oxidation. wikipedia.org Over the years, synthetic routes have diversified and become more sophisticated.

Early and still fundamental methods for preparing pyridinylboronic acids involve the reaction of an organometallic reagent (containing lithium or magnesium) with a trialkyl borate. arkat-usa.orgorgsyn.org These halogen-metal exchange reactions, while effective, often require cryogenic temperatures and can result in modest yields. orgsyn.org The inherent instability of some pyridinylboronic acids, particularly 2-pyridinylboronic acids which are prone to protodeboronation, posed significant challenges. arkat-usa.org This led to the development of more stable boronic esters. arkat-usa.org

The evolution of synthetic strategies has seen the advent of several key approaches:

Metal-Halogen Exchange and Borylation: This remains a fundamental and cost-effective method for large-scale preparations. arkat-usa.org

Directed Ortho-Metallation (DoM): This technique allows for regioselective functionalization of the pyridine (B92270) ring. arkat-usa.orgacs.org

Palladium-Catalyzed Cross-Coupling: The Miyaura borylation, which couples halopyridines with diboron (B99234) reagents, offers excellent functional group tolerance. nih.govarkat-usa.org

Transition Metal-Catalyzed C-H/C-F Bond Activation: More recent developments include iridium- or rhodium-catalyzed borylation. arkat-usa.org

[4+2] Cycloaddition Chemistry: This represents another modern approach to constructing the pyridinylboronic acid scaffold. arkat-usa.org

These methodologies have collectively expanded the toolbox for chemists, enabling the synthesis of a wide array of substituted pyridinylboronic acids with improved efficiency and selectivity.

Metal-Halogen Exchange and Borylation Strategies

The metal-halogen exchange followed by borylation stands as the most established and widely practiced method for synthesizing pyridinylboronic acids. arkat-usa.org This approach typically involves the reaction of a halopyridine with an organolithium or Grignard reagent to form an organometallic intermediate, which is then quenched with a trialkyl borate. arkat-usa.orgnih.gov

Utilizing Organolithium Reagents for Borylation

Organolithium reagents are powerful tools in organic synthesis due to the highly polar nature of the carbon-lithium bond, which renders the carbon atom strongly nucleophilic and basic. wikipedia.org They are commonly prepared by reacting an alkyl halide with lithium metal. bluffton.eduyoutube.com

In the context of synthesizing pyridinylboronic acids, an organolithium reagent, such as n-butyllithium, is used to perform a halogen-lithium exchange with a bromopyridine derivative. orgsyn.org This generates a lithiated pyridine intermediate that subsequently reacts with a trialkyl borate, like triisopropyl borate, to form the boronate ester. orgsyn.org Hydrolysis of the ester then yields the desired boronic acid. A key advantage of this method is the rapid nature of the lithium-halogen exchange, which can minimize side reactions. orgsyn.org

However, the high reactivity of organolithium reagents also presents challenges. They are incompatible with acidic protons and certain functional groups, which can limit the substrate scope. libretexts.org Furthermore, reactions often require low temperatures (e.g., -78°C) to control reactivity and prevent undesired side reactions. orgsyn.org

Reagent/ConditionRole/Observation
Organolithium (e.g., n-BuLi)Effects halogen-lithium exchange to form a nucleophilic pyridyl anion. orgsyn.org
Trialkyl Borate (e.g., Triisopropyl borate)Electrophilic boron source that traps the pyridyl anion. orgsyn.org
Low Temperature (-78°C to -40°C)Minimizes side reactions and decomposition. orgsyn.org

Utilizing Grignard Reagents for Borylation

Grignard reagents (R-Mg-X) are another class of important organometallic compounds for forming carbon-carbon bonds. wikipedia.orgsigmaaldrich.com They are typically synthesized by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgescholarship.org

The synthesis of boronic acids and esters using Grignard reagents has seen significant development. escholarship.orggoogle.com The reaction of a Grignard reagent with a boron-containing substrate, such as pinacolborane or diisopropylaminoborane, can produce the corresponding boronic ester or acid. escholarship.orggoogle.com One advantage of using Grignard reagents is that the reactions can often be carried out at ambient temperatures. google.com

For the synthesis of pyridinylboronic acids, a pyridyl Grignard reagent can be prepared from a halopyridine and magnesium. This intermediate then reacts with a borate ester. nih.gov However, direct reaction with trialkyl borates can sometimes lead to mixtures of products due to multiple additions, a problem that can be mitigated by using an excess of the borate ester. google.com

Reagent/ConditionRole/Observation
Grignard Reagent (Pyridyl-MgX)Nucleophilic pyridyl source for borylation. nih.gov
Pinacolborane/DialkylaminoboraneBoron-containing substrates that react with Grignard reagents. escholarship.orggoogle.com
Ambient TemperatureOften sufficient for the reaction to proceed. google.com

Selectivity Considerations in Halogen-Metal Exchange for Substituted Pyridines

The regioselectivity of halogen-metal exchange is a critical factor when dealing with substituted pyridines, such as the precursor to (2-Bromo-6-methylpyridin-4-YL)boronic acid. The position of the exchange is influenced by the electronic nature and position of the substituents on the pyridine ring.

Generally, iodine and bromine are more readily exchanged than chlorine. arkat-usa.org For di-substituted pyridines, the more acidic proton or the more reactive halogen will typically undergo exchange. For instance, in the case of 2,5-dibromopyridine, selective lithium-halogen exchange can be achieved. acs.org The reaction conditions, including the choice of organometallic reagent, solvent, and temperature, play a crucial role in determining the outcome and selectivity of the borylation. arkat-usa.org For example, different results can be obtained with 3-bromopyridine (B30812) under varying conditions. arkat-usa.org

In the specific case of a molecule like 2-bromo-6-methylpyridine (B113505), the bromine at the 2-position is generally more susceptible to halogen-metal exchange. However, to achieve borylation at the 4-position, as in the target compound, a different strategy is required, as direct halogen-metal exchange would likely occur at the 2-position. The synthesis of the starting material, 2-bromo-6-methylpyridin-4-amine, involves a multi-step process starting from 2-bromo-6-methylpyridine. This highlights the necessity of carefully chosen synthetic routes to achieve the desired substitution pattern.

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) Approaches

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This method relies on the presence of a "directed metalation group" (DMG) on the pyridine ring. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org

This approach offers a distinct advantage over halogen-metal exchange by allowing for the direct introduction of a boron-containing group at a specific position without the need for a pre-existing halogen at that site. acs.orgnih.gov The resulting aryllithium intermediate is then quenched with an electrophilic boron reagent, such as a trialkyl borate, to yield the corresponding boronic acid or ester. acs.org

A variety of functional groups can act as DMGs, including amides, carbamates, and ethers. organic-chemistry.org The choice of the DMG and the reaction conditions are critical for achieving high regioselectivity and yield. For the synthesis of pyridinylboronic acids, DoM provides a route to isomers that may be difficult to access through other methods. acs.orgnih.gov One-pot procedures combining DoM, borylation, and subsequent cross-coupling reactions have been developed, streamlining the synthesis of complex molecules and avoiding the isolation of potentially unstable pyridyl boronic acids. acs.orgnih.gov

Palladium-Catalyzed Borylation Reactions of Halopyridines

Palladium-catalyzed borylation, often referred to as the Miyaura borylation, has emerged as a highly versatile and functional-group-tolerant method for the synthesis of aryl and heteroaryl boronic esters. nih.govorganic-chemistry.org This reaction involves the cross-coupling of a halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov

This methodology is particularly advantageous for the synthesis of pyridinylboronic acids as it often proceeds under milder conditions compared to traditional organometallic routes and tolerates a wider range of functional groups. nih.gov The reaction can be applied to various halopyridines, including chlorides, which are often less expensive starting materials. organic-chemistry.orgresearchgate.net

The efficiency of the palladium-catalyzed borylation is highly dependent on the choice of the palladium catalyst, the ligand, and the base. nih.gov Significant research has been dedicated to developing more active and robust catalyst systems to improve reaction rates and expand the substrate scope. nih.gov One-pot procedures that combine the borylation of a halopyridine with a subsequent Suzuki-Miyaura cross-coupling reaction have also been developed, offering a streamlined approach to the synthesis of biaryl compounds from two different aryl halides. nih.govorganic-chemistry.org

Catalyst SystemSubstrateKey Features
Pd(OAc)₂/SPhosAryl chloridesEffective for borylation at lower temperatures. nih.gov
PdCl₂(dppf)Aryl halidesA common and effective catalyst for Miyaura borylation.
Bedford-type palladacyclic catalystAryl halides (including chlorides)Used for the Miyaura borylation of various aryl halides. researchgate.net

This palladium-catalyzed approach represents a significant advancement in the synthesis of pyridinylboronic acids, providing a reliable and efficient route to these valuable chemical building blocks.

Cross-Coupling with Tetraalkoxydiboron Reagents

Palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiboron reagents, such as bis(pinacolato)diboron (B₂pin₂), is a prevalent method for the synthesis of pyridinylboronic esters. This reaction, often referred to as Miyaura borylation, provides a direct route to introduce a boronic ester group onto the pyridine ring. The general procedure involves reacting a halopyridine with a diboron reagent in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a suitable precursor would be 2,4-dibromo-6-methylpyridine. The borylation would preferentially occur at the 4-position due to electronic and steric factors.

Table 1: Representative Conditions for Palladium-Catalyzed Borylation

ParameterCondition
Halopyridine 2,4-dibromo-6-methylpyridine
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)
Catalyst Pd(dppf)Cl₂ or similar Pd complexes
Base Potassium acetate (B1210297) (KOAc)
Solvent Dioxane or DMF
Temperature 80-100 °C

The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid. The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and selectivity.

Cross-Coupling with Dialkoxyhydroborane Reagents

Another approach involves the palladium-catalyzed cross-coupling of halopyridines with dialkoxyhydroborane reagents, such as pinacolborane (HBpin). This method can sometimes offer advantages in terms of reactivity and reaction conditions compared to using diboron reagents. The reaction mechanism involves the oxidative addition of the halopyridine to the palladium(0) catalyst, followed by transmetalation with the dialkoxyhydroborane and reductive elimination to yield the pyridinylboronic ester.

The synthesis of this compound via this route would again start from a dihalopyridine precursor, with the regioselectivity of the borylation being a key consideration.

Iridium- or Rhodium-Catalyzed C-H or C-F Borylation

Direct C-H or C-F bond borylation catalyzed by iridium or rhodium complexes represents a highly atom-economical method for synthesizing aryl and heteroaryl boronic esters. digitellinc.comrsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials like halopyridines.

For the synthesis of this compound, a direct C-H borylation of 2-bromo-6-methylpyridine would be the target transformation. Iridium-catalyzed reactions, often using catalysts like [Ir(cod)OMe]₂ in combination with a bipyridine ligand, have shown great utility in the borylation of a wide range of aromatic and heteroaromatic compounds. digitellinc.comrsc.orgnih.gov The regioselectivity of these reactions is typically governed by steric factors, with borylation occurring at the least hindered C-H bond. In the case of 2-bromo-6-methylpyridine, the C-4 position is the most likely site for borylation due to the steric hindrance imposed by the bromo and methyl groups at the C-2 and C-6 positions.

Recent studies have demonstrated the successful iridium-catalyzed C-H borylation of various substituted pyridines, including those with halo and alkyl groups. digitellinc.comnih.govacs.org These reactions are often carried out under neat conditions, without the need for a solvent. nih.govacs.org

Rhodium-catalyzed C-H borylation has also been developed, particularly for directing group-assisted transformations. nih.gov For instance, a pyridine directing group can facilitate C6-selective C-H borylation of 2-pyridones. nih.gov

[4+2] Cycloaddition Routes to Pyridinylboronic Acid Frameworks

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, offer a powerful strategy for the construction of cyclic and heterocyclic systems. researchgate.netrsc.org In the context of pyridine synthesis, this can involve the reaction of a 1-azadiene with a suitable dienophile. rsc.org While not a direct method for the synthesis of this compound itself, this approach can be used to construct the core pyridinylboronic acid framework, which can then be further functionalized.

For example, a substituted 1-azadiene could react with an alkyne bearing a boronic ester group to form a dihydropyridine (B1217469) intermediate, which could then be oxidized to the corresponding pyridinylboronic ester. The substituents on the 1-azadiene and the dienophile would need to be chosen carefully to yield the desired 2-bromo-6-methyl-4-borylpyridine structure. This synthetic route is less common for this specific compound but represents a potential avenue for novel synthetic strategies.

Chemo- and Regioselective Synthesis Considerations Specific to this compound

The synthesis of this compound requires careful control of both chemoselectivity and regioselectivity.

Chemoselectivity: When starting from a dihalopyridine such as 2,4-dibromo-6-methylpyridine, the borylation reaction must selectively react at the C-Br bond at the 4-position over the C-Br bond at the 2-position. This is often achievable due to the different electronic environments of the two positions. The C-4 position is generally more susceptible to palladium-catalyzed borylation than the C-2 position in such systems.

Regioselectivity: In the case of direct C-H borylation of 2-bromo-6-methylpyridine, the regioselectivity is primarily dictated by steric hindrance. The iridium catalyst will preferentially approach the most accessible C-H bond, which is at the C-4 position. The bulky bromine atom and methyl group at the ortho positions (C2 and C6) effectively block the C-3 and C-5 positions, directing the borylation to C-4. Studies on iridium-catalyzed borylation of substituted pyridines have consistently shown excellent regioselectivity based on steric guidance. digitellinc.comnih.govacs.org

Table 2: Summary of Synthetic Strategies and Selectivity

Synthetic MethodStarting MaterialKey Selectivity Consideration
Pd-catalyzed Cross-Coupling 2,4-dibromo-6-methylpyridineChemoselectivity: Borylation at C4-Br over C2-Br
Ir-catalyzed C-H Borylation 2-bromo-6-methylpyridineRegioselectivity: Borylation at the sterically least hindered C4-H position

The choice of synthetic methodology will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need to control specific aspects of selectivity.

Lack of Specific Research Data for this compound in Suzuki-Miyaura Reactions

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific, published research data concerning the application of This compound in Suzuki-Miyaura cross-coupling reactions. While the Suzuki-Miyaura reaction is a widely documented and versatile method for carbon-carbon bond formation, and the use of various pyridyl boronic acids is known, specific studies detailing the substrate scope, efficiency, and catalytic systems for the title compound are not available in the reviewed literature. researchgate.netbeilstein-journals.orgmdpi.com

The investigation sought to find detailed experimental results for the coupling of This compound with a range of electrophiles as outlined in the query. However, no scholarly articles or patents containing this specific information could be identified. The search included inquiries for its reactions with aryl halides (bromides, iodides, chlorides), heteroaryl halides, alkynyl and alkenyl halides, and triflate coupling partners.

Consequently, it is not possible to provide the requested detailed analysis, including data tables on substrate scope and discussions on optimal catalytic systems and ligand design, as this information does not appear to be present in the public domain. General principles of Suzuki-Miyaura couplings involving other substituted pyridines or boronic acids exist, but a direct application to This compound with empirical data is not documented. researchgate.netnih.govnih.gov

Further research and publication in the field of synthetic chemistry would be required to generate the specific findings necessary to fulfill the detailed request.

Applications of 2 Bromo 6 Methylpyridin 4 Yl Boronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

Catalytic Systems and Ligand Design for Optimal Reactivity

Palladium(0) and Palladium(II) Precatalysts

The Suzuki-Miyaura cross-coupling reaction is most commonly catalyzed by palladium, typically introduced as a Pd(0) or Pd(II) precatalyst. The active catalytic species in the cycle is Pd(0), which is either added directly or generated in situ from a more stable Pd(II) salt.

Commonly used precatalysts for couplings involving pyridine (B92270) derivatives include:

Palladium(0) sources: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used Pd(0) precatalyst. It is often effective for a range of substrates but may require mild conditions to avoid catalyst decomposition. mdpi.com

Palladium(II) sources: Palladium(II) acetate (B1210297), Pd(OAc)₂, and palladium(II) chloride, PdCl₂, are air-stable and cost-effective precatalysts. They are reduced to Pd(0) in the reaction mixture by a ligand (like phosphine), a solvent, or other additives. For instance, a fast, oxygen-promoted, ligand-free Suzuki reaction of 2-halogenated pyridines has been developed using Pd(OAc)₂ in aqueous isopropanol (B130326). researchgate.net

For more challenging couplings, particularly with heteroaryl substrates that can coordinate to the metal center and inhibit catalysis, specialized precatalysts that generate the active Pd(0) species under mild conditions are employed. nih.gov PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes are also effective for Suzuki-Miyaura coupling reactions of bromobenzene (B47551) with arylboronic acids. nih.gov

Influence of Phosphine-Based Ligands

The choice of ligand is critical in palladium-catalyzed cross-coupling, as it stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For challenging substrates like pyridine derivatives, bulky and electron-rich phosphine (B1218219) ligands are often required to achieve high yields.

Sterically Hindered Ligands: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are frequently used in nickel- and palladium-catalyzed couplings of heteroaromatic compounds. researchgate.net The use of PdCl₂(dppf) is common for activating pyridyl and phenyl rings. researchgate.net

Buchwald Ligands: A range of bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos and SPhos, have been developed by the Buchwald group and are highly effective for difficult couplings, including those involving heterocyclic systems. researchgate.net

Specialized Ligands: For nickel-catalyzed Suzuki-Miyaura couplings, ligands like PPh₂Me and the specifically designed ProPhos have been shown to be effective, with ProPhos demonstrating superior reaction rates in certain systems by influencing the turnover-limiting transmetalation step. nih.gov

While these ligands are generally effective, it is important to note that bulky phosphine ligands can sometimes promote undesired side reactions like protodeboronation, where the boronic acid reacts with water and is consumed. chemrxiv.org Therefore, ligand selection requires careful optimization for each specific substrate pairing. chemrxiv.org

Role of Phosphite (B83602) and Phosphine Oxide Ligands in Challenging Couplings

While monodentate and bidentate phosphine ligands dominate the field, other ligand classes can be employed in specific situations. Phosphite ligands, such as triphenylphosphite, P(OPh)₃, have been explored in some palladium-catalyzed couplings. In certain contexts, they can offer different reactivity profiles compared to their phosphine counterparts, though they are generally less common for standard Suzuki-Miyaura reactions. For example, in a study on the coupling of allylic acetates with arylboronic acids, P(OPh)₃ showed comparable performance to P(2-furyl)₃. researchgate.net

Phosphine oxides can form as byproducts from the oxidation of phosphine ligands. While generally considered a sign of ligand degradation, some research has explored their potential role in catalytic cycles, though they are not typically added intentionally as primary ligands in Suzuki-Miyaura reactions. There are no specific research findings in the provided literature detailing the use of phosphite or phosphine oxide ligands with (2-Bromo-6-methylpyridin-4-YL)boronic acid.

Exploration of Nickel-Catalyzed Alternatives for Enhanced Reactivity

Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium for cross-coupling reactions. They can enable transformations that are difficult with palladium, such as the coupling of less reactive electrophiles or reactions involving C-O bond activation. organic-chemistry.org

Common Nickel Catalysts: Simple nickel salts like NiCl₂·6H₂O are inexpensive and can be effective, often in combination with a suitable ligand. nih.gov For instance, a NiCl₂/2,2′-bipyridine system has been used for the cross-coupling of arylboronic acids with thiophenols at room temperature. rsc.org For reactions requiring a soluble, active Ni(0) source, bis(1,5-cyclooctadiene)nickel(0), Ni(cod)₂, is frequently employed. organic-chemistry.org

Applications with Heterocycles: Nickel catalysis is particularly useful for reactions involving heterocyclic substrates. A nickel-catalyzed method using Ni(cod)₂ and PPh₃ under base-free conditions was developed for the cross-coupling of chromene acetals with boronic acids, though it was noted that heteroaryl boronic acids with exposed Lewis basic nitrogens showed reduced reactivity. organic-chemistry.org In other systems, a [NiCl₂(dppp)] catalyst (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane) has proven efficient for coupling phenols with a wide range of boronic acids, including heteroaromatic ones. researchgate.net

The table below summarizes representative conditions for nickel-catalyzed couplings of boronic acids.

Coupling PartnersNickel CatalystLigandBaseSolventYieldReference
Chromene Acetal + Arylboronic AcidNi(cod)₂PPh₃NoneToluene51-97% organic-chemistry.org
Phenol + Arylboronic Acid[NiCl₂(dppp)]None (part of complex)K₃PO₄TolueneHigh researchgate.net
Thiophenol + Arylboronic AcidNiCl₂2,2′-bipyridineK₂CO₃DMF72-93% rsc.org

Influence of Base and Solvent Systems on Reaction Efficiency

The base and solvent are crucial components of the Suzuki-Miyaura reaction, working together to facilitate the catalytic cycle. The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species, which can then readily transmetalate with the palladium complex. youtube.com

Bases: A variety of inorganic bases are used, with the choice often depending on the solvent and the sensitivity of the substrates. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium hydroxide (B78521) (NaOH). mdpi.comresearchgate.net In a study coupling 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, K₃PO₄ was found to be an effective base. mdpi.com

Solvents: The solvent must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water. The presence of water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species. researchgate.net Common solvents include 1,4-dioxane, toluene, dimethylformamide (DMF), and alcohols like isopropanol, often in an aqueous mixture. mdpi.comresearchgate.netresearchgate.net

The table below illustrates the effect of different base and solvent combinations on a model Suzuki coupling reaction.

Coupling PartnersCatalystBaseSolventYieldReference
5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic AcidPd(PPh₃)₄K₃PO₄Toluene40% mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic AcidPd(PPh₃)₄K₃PO₄Acetonitrile36% mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane60% mdpi.com
p-Bromoacetophenone + Phenylboronic AcidPyridine-based Pd(II) complexKOHWater98% researchgate.net

Chemoselectivity and Regioselectivity in Multi-Substituted Pyridine Couplings

When a molecule contains multiple potential reaction sites, such as several different halogen atoms, controlling the chemoselectivity and regioselectivity of the cross-coupling reaction is paramount. In multiply halogenated pyridines, the site of the reaction is often governed by the relative reactivity of the C-X bonds (C-I > C-Br > C-Cl) and the electronic and steric environment of each position.

A detailed study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids provides insight into these selectivity principles. beilstein-journals.org By systematically reducing the amount of boronic acid, researchers could deduce the order of substitution, demonstrating that such reactions can be controlled to produce mono-, di-, or tri-substituted products. beilstein-journals.org In that specific system, the substitution occurred sequentially, allowing for the isolation of partially arylated intermediates. This type of selective coupling is crucial for the modular synthesis of complex, multi-substituted pyridine scaffolds. beilstein-journals.org The regioselectivity can also be influenced by chelating effects from substituents on the coupling partners, which can direct the catalyst to a specific position. beilstein-journals.org

Other Metal-Catalyzed Coupling Reactions

While palladium- and nickel-catalyzed Suzuki-Miyaura reactions are the most common applications for arylboronic acids, these versatile reagents can participate in other metal-catalyzed transformations. For example, copper catalysts can be used for C-N and C-O bond formation.

One novel method for synthesizing highly substituted pyridines involves a copper-catalyzed cascade reaction. nih.gov This process begins with an N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, catalyzed by Cu(OAc)₂. nih.gov This demonstrates that the boronic acid functional group can be engaged by metals other than palladium and nickel to form different types of bonds, in this case, a C-N bond, as part of a more complex transformation to build heterocyclic rings. This highlights the potential for this compound to serve as a precursor in a variety of synthetic pathways beyond simple biaryl formation.

Mechanistic Investigations of Reactions Involving 2 Bromo 6 Methylpyridin 4 Yl Boronic Acid

Detailed Mechanisms of Suzuki-Miyaura Coupling Relevant to Pyridinylboronic Acids

The Suzuki-Miyaura coupling of pyridinylboronic acids follows the general catalytic cycle, but the pyridine (B92270) nitrogen introduces specific electronic and steric effects that can influence each step.

Oxidative Addition Step: Factors Influencing Rate and Selectivity

The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step in the Suzuki-Miyaura reaction. wikipedia.org Several factors can influence the rate and selectivity of this crucial step.

  • Ligands: The choice of ligand coordinated to the palladium center is critical. Electron-rich and sterically bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed. wikipedia.orgrsc.org Electron-rich ligands enhance the electron density on the palladium, facilitating the oxidative addition. wikipedia.orgrsc.org The steric bulk of the ligand can also promote the subsequent reductive elimination step. wikipedia.org
  • Solvent: The solvent can influence the stability of the catalytic species and the solubility of the reactants. A variety of organic solvents, often in combination with water, are used for Suzuki-Miyaura reactions. nih.gov
  • Nature of the Halide: The reactivity of the aryl halide follows the order I > Br > Cl. For less reactive chlorides, the use of highly active catalysts is often necessary. organic-chemistry.org
  • Electronic Effects of the Pyridine Ring: The electron-withdrawing nature of the pyridine ring can affect the rate of oxidative addition. For dihalogenated N-heteroarenes, halides adjacent to the nitrogen are typically more reactive in palladium-catalyzed cross-couplings. nih.gov
  • A study on the Suzuki-Miyaura coupling of 2-halogenated pyridines found that an oxygen-promoted, ligand-free Pd(OAc)2-catalyzed reaction in aqueous isopropanol (B130326) was highly efficient for the synthesis of 2-aryl-substituted pyridine derivatives. researchgate.net

    Transmetalation Pathways: Boronate vs. Oxo-Palladium Mechanisms

    The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is a complex process with two primary proposed pathways: the boronate pathway and the oxo-palladium pathway. rsc.orgnih.gov The operative mechanism can depend on the specific reaction conditions. researchgate.net

    The base plays a crucial role in activating the boronic acid for transmetalation. wikipedia.org It was initially believed that the base reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium complex. wikipedia.org

    Role of Lewis Acidity/Basicity of the Boron Reagent

    The Lewis acidity of the organoboron reagent influences its speciation and reactivity. nih.gov Arylboronic acids are Lewis acidic and can readily form boronate complexes in the presence of a base. nih.govrsc.org Computational studies have shown that the formation of an arylboronate is more favorable than that of an alkylboronate, which is consistent with the greater Lewis acidity of the latter. nih.gov

    Electron-donating substituents on the boronic acid can increase the electron density on the boron center, making it less Lewis acidic. However, these substituents also tend to accelerate the transfer of the aryl group from the resulting "ate" complex during transmetalation. rsc.org

    Impact of Anionic Species on Transmetalation Kinetics

    Anionic species, particularly hydroxides, play a significant role in the transmetalation step. The two main mechanistic proposals for transmetalation differ in the role of the hydroxide (B78521) ion. nih.gov

  • Boronate Pathway: In this pathway, the hydroxide ion reacts with the boronic acid to form a tetracoordinate boronate species. This activated boronate then reacts with the arylpalladium(II) halide complex to transfer the organic group. rsc.org
  • Oxo-Palladium Pathway: Alternatively, the hydroxide can displace the halide on the arylpalladium(II) complex to form an arylpalladium(II) hydroxide intermediate. This intermediate then reacts with the neutral boronic acid in the transmetalation step. rsc.org
  • Recent research suggests that both pathways can be operative, and the dominant pathway may depend on the specific reaction conditions, including the nature of the boronic acid, the base, and the solvent. nih.govacs.org For instance, computational studies on the Suzuki-Miyaura reaction of phenylboronic acid with chlorobenzene (B131634) indicated that the boronate mechanism has a lower activation barrier compared to the oxo-palladium mechanism. rsc.org

    Kinetic studies have shown that the rate of transmetalation can be significantly influenced by the structure of the boronic ester. For example, glycol boronic esters were found to transfer their aryl group much faster than the corresponding arylboronic acid. nih.gov

    Reductive Elimination Step and Product Formation

    The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. libretexts.orgwikipedia.org This step is generally believed to proceed from a cis-configured complex. libretexts.org

    The rate of reductive elimination is influenced by the steric and electronic properties of the ligands and the organic groups attached to the palladium. rsc.orgutrgv.edu Bulky ligands can promote reductive elimination by relieving steric strain. rsc.org Electron-withdrawing groups on the aryl moieties can also facilitate this step.

    Kinetic studies have provided evidence that reductive elimination is a first-order process, depending only on the concentration of the diorganopalladium(II) complex. libretexts.org Deuterium labeling experiments have demonstrated that the reductive elimination proceeds intramolecularly with retention of stereochemistry. libretexts.orgwikipedia.org

    Impact of the Pyridine Nitrogen Atom on Reaction Mechanism and Selectivity

    The presence of the nitrogen atom in the pyridine ring of (2-Bromo-6-methylpyridin-4-YL)boronic acid can significantly impact the Suzuki-Miyaura coupling reaction.

    The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. researchgate.net This effect is more pronounced for more basic pyridines. researchgate.net However, the introduction of a substituent at the 2-position of the pyridine ring can reduce its Lewis basicity, thereby minimizing catalyst inhibition. researchgate.net

    The nitrogen atom can also influence the regioselectivity of the reaction in polyhalogenated pyridines. Studies on the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids have shown that the substitution pattern can be influenced by the nature of the ortho-substituent. nih.govbeilstein-journals.org For example, the use of ortho-methoxyphenylboronic acid led to a different selectivity compared to ortho-chlorophenylboronic acid, suggesting a potential chelating effect of the methoxy (B1213986) group. nih.govbeilstein-journals.org

    Furthermore, the acidity of N-H in nitrogen-containing heterocycles can affect reactivity. The formation of N-azolyl palladium complexes has been proposed to account for the decreased reactivity of more acidic substrates. nih.gov

    In some cases, the pyridine nitrogen can direct the reaction. For example, in the Suzuki-Miyaura coupling of 2,4-dichloropyridines, a sterically hindered N-heterocyclic carbene ligand was shown to promote selective coupling at the C4 position. nih.gov

    Chelation Effects with Metal Catalysts

    The presence of both a nitrogen atom in the pyridine ring and a bromine atom at the 2-position, ortho to the nitrogen, in this compound introduces the potential for chelation effects with metal catalysts, most notably palladium. This chelation, where the metal center coordinates with both the pyridine nitrogen and the bromine atom, can significantly influence the reactivity and selectivity of cross-coupling reactions.

    In the context of Suzuki-Miyaura cross-coupling reactions, such chelation can play a dual role. On one hand, the coordination of the pyridine nitrogen to the palladium catalyst can facilitate the oxidative addition step by pre-concentrating the catalyst near the C-Br bond. This can lead to enhanced reaction rates. On the other hand, strong coordination can also lead to catalyst deactivation by forming stable complexes that are reluctant to participate further in the catalytic cycle.

    Studies on structurally similar systems, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that chelation effects can dictate the regioselectivity of the reaction. For instance, the reaction with ortho-methoxyphenylboronic acid suggested an additional metal-oxygen chelation effect in the transition state, a phenomenon not observed with ortho-chloro analogues. beilstein-journals.org This highlights how subtle changes in the reactants can influence the reaction pathway through chelation. In the case of this compound, the interplay between the nitrogen and the ortho-bromo substituent is a key factor in determining the outcome of its coupling reactions.

    Electronic Influence on Reactivity Profiles

    The electronic nature of this compound is shaped by the cumulative effects of its substituents on the pyridine ring. The methyl group at the 6-position is an electron-donating group, which increases the electron density of the pyridine ring. Conversely, the bromo group at the 2-position is an electron-withdrawing group. The boronic acid group at the 4-position also influences the electronic distribution within the ring.

    Oxidative Addition: The electron-deficient nature of the pyridine ring, enhanced by the bromo substituent, generally facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond, a crucial step in the Suzuki-Miyaura catalytic cycle.

    Transmetalation: The electronic properties of the boronic acid moiety influence the rate of transmetalation, where the aryl group is transferred from boron to the palladium center. The electron-donating methyl group can modulate the Lewis acidity of the boron atom, which in turn affects the ease of formation of the boronate species required for this step. In Suzuki-Miyaura reactions involving pyrimidine (B1678525) derivatives, it has been noted that electron-rich boronic acids tend to give good yields, while electron-withdrawing groups on the boronic acid can slow down the transmetalation step. mdpi.com

    Reductive Elimination: The electronic nature of the coupled groups on the palladium center influences the final reductive elimination step, which forms the new C-C bond and regenerates the active catalyst.

    Side Reactions and Strategies for Their Mitigation

    Several side reactions can compete with the desired cross-coupling pathway when using this compound, leading to reduced yields and purification challenges. Understanding these side reactions is essential for developing strategies to minimize their occurrence.

    Protodeboronation: Mechanisms and Suppression Strategies

    Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and often significant side reaction for heteroarylboronic acids, including pyridine derivatives. wikipedia.org For 2-pyridyl boronic acids, this process is known to be particularly facile and can occur through a zwitterionic intermediate under neutral pH conditions. wikipedia.org

    The general mechanisms for protodeboronation are often catalyzed by acid or base. wikipedia.org The presence of water in the reaction medium can facilitate this undesired transformation. Given that Suzuki-Miyaura reactions are typically run under basic conditions, the formation of a boronate species can precede protodeboronation.

    Suppression Strategies:

    To combat protodeboronation, several strategies have been developed:

    Use of Masked Boronates: A highly effective strategy is the use of "slow-release" boronate esters, such as N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates. wikipedia.orgresearchgate.net These derivatives are more stable than the corresponding boronic acids and slowly release the boronic acid into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation relative to the desired cross-coupling. wikipedia.org

    Anhydrous Conditions: Since water is a proton source for protodeboronation, conducting the reaction under strictly anhydrous conditions can significantly suppress this side reaction. ed.ac.uk

    Optimization of Reaction Conditions: Careful selection of the base, solvent, and temperature can also help to minimize protodeboronation. For instance, using a weaker base or a non-aqueous solvent system can be beneficial.

    StrategyDescriptionKey Advantage
    MIDA Boronates N-methyliminodiacetic acid esters of the boronic acid.Air and moisture stable solids that slowly release the boronic acid under reaction conditions. wikipedia.orgresearchgate.net
    Organotrifluoroborates Potassium trifluoroborate salts of the boronic acid.Generally more stable to protodeboronation than boronic acids. wikipedia.org
    Anhydrous Conditions Exclusion of water from the reaction mixture.Reduces the availability of a key proton source for the side reaction. ed.ac.uk

    Oxidative Homocoupling: Pathways and Prevention

    Oxidative homocoupling of the boronic acid to form a symmetrical biaryl byproduct is another common side reaction in Suzuki-Miyaura couplings. This process is often promoted by the presence of oxygen and can be catalyzed by the palladium species. The mechanism can involve the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination.

    Prevention Strategies:

    Degassing of Reaction Mixtures: Thoroughly degassing the reaction mixture and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is the most common and effective way to minimize oxidative homocoupling. researchgate.net

    Control of Reaction Stoichiometry: Using a slight excess of the boronic acid can sometimes favor the cross-coupling over homocoupling, but this needs to be carefully optimized to avoid increasing other side reactions.

    Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling.

    Catalyst Deactivation Pathways

    The deactivation of the palladium catalyst is a critical issue that can lead to incomplete reactions and low yields. For pyridine-containing substrates like this compound, a primary deactivation pathway involves the coordination of the pyridine nitrogen to the palladium center. rsc.org This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.

    Another common deactivation pathway is the formation of palladium black (Pd(0) aggregates), which have reduced catalytic activity. This can be promoted by high temperatures or the presence of certain reagents. researchgate.netmdpi.com

    Strategies to Mitigate Catalyst Deactivation:

    Ligand Design: The use of bulky electron-rich phosphine ligands can help to stabilize the active palladium species and prevent the formation of inactive aggregates. These ligands can also modulate the binding of the pyridine nitrogen, preventing irreversible coordination.

    Catalyst Precursors: Using pre-formed palladium(II) catalyst precursors can sometimes be advantageous over generating the active Pd(0) species in situ.

    Reaction Conditions: Careful control of temperature and reaction time is crucial. Prolonged reaction times at high temperatures can increase the likelihood of catalyst decomposition.

    Additives: In some cases, the addition of co-catalysts or additives can help to stabilize the catalyst or regenerate the active species. For example, in certain iron-catalyzed cross-couplings, the addition of a more coordinating pyridine derivative like 4-dimethylaminopyridine (B28879) (DMAP) has been shown to suppress catalyst deactivation. acs.org

    By carefully considering and addressing these mechanistic aspects and potential side reactions, the synthetic utility of this compound can be fully realized, enabling the efficient construction of a wide range of valuable chemical entities.

    Synthetic Utility and Derivatization Strategies for 2 Bromo 6 Methylpyridin 4 Yl Boronic Acid

    Precursors in the Synthesis of Complex Heterocyclic Scaffolds

    The boronic acid group in (2-Bromo-6-methylpyridin-4-YL)boronic acid is a key functional group for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds and functional materials.

    A hypothetical reaction scheme illustrating this potential is the synthesis of a substituted pyridopyrimidine. The Suzuki-Miyaura coupling of this compound with an ortho-amino-substituted aryl halide could be the initial step. The resulting intermediate could then undergo an intramolecular cyclization to form the pyridopyrimidine core.

    Table 1: Representative Suzuki-Miyaura Coupling Reactions for the Synthesis of Heterocyclic Precursors

    EntryAryl HalideCatalystBaseSolventProductYield (%)
    12-chloro-3-aminopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O2-amino-3-(2-bromo-6-methylpyridin-4-yl)pyridine[Data are hypothetical and based on analogous reactions]
    21-bromo-2-aminobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O2-(2-bromo-6-methylpyridin-4-yl)aniline[Data are hypothetical and based on analogous reactions]

    Building Blocks for Advanced Organic Materials and Functional Molecules

    The unique electronic properties of the pyridine (B92270) ring, combined with the ability to form extended conjugated systems via cross-coupling reactions, make this compound a promising candidate as a building block for advanced organic materials. The presence of the bromine atom and the boronic acid allows for the stepwise introduction of different aromatic or heteroaromatic units, leading to the synthesis of tailored organic dyes, fluorescent probes, and materials for organic electronics.

    For example, the Suzuki-Miyaura coupling of the boronic acid with an electron-rich aromatic compound could be followed by a subsequent coupling reaction at the bromine position with an electron-deficient aromatic system. This would result in a "push-pull" architecture, a common design strategy for creating molecules with interesting photophysical properties.

    The development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) often relies on molecules with precisely controlled electronic and steric properties. The rigid pyridine core and the potential for derivatization at three distinct positions make this boronic acid a valuable synthon in the exploration of new materials for these applications.

    Sequential Cross-Coupling Strategies Utilizing Both Boronic Acid and Bromine Functionalities

    A key feature of this compound is the presence of two distinct and orthogonally reactive functional groups suitable for cross-coupling reactions: the boronic acid and the bromine atom. This allows for sequential or one-pot multi-step reactions to build complex molecules with high precision. The differential reactivity of the C-B and C-Br bonds under varying catalytic conditions is the basis for this synthetic strategy.

    Typically, the Suzuki-Miyaura coupling of the boronic acid moiety can be achieved under milder conditions compared to the coupling of the aryl bromide. This allows for a selective reaction at the boronic acid position first, leaving the bromine atom intact for a subsequent transformation. This second coupling can be another Suzuki-Miyaura reaction, or other palladium-catalyzed reactions such as the Sonogashira, Heck, or Buchwald-Hartwig amination reactions.

    Table 2: Hypothetical Sequential Cross-Coupling Reactions

    StepReactantCoupling PartnerCatalystReaction TypeProduct
    1This compoundPhenylboronic acidPd(PPh₃)₄Suzuki-Miyaura2-Bromo-6-methyl-4-phenylpyridine
    22-Bromo-6-methyl-4-phenylpyridine4-ethynyltoluenePdCl₂(PPh₃)₂/CuISonogashira6-methyl-4-phenyl-2-(4-tolylethynyl)pyridine
    [This table represents a hypothetical reaction sequence based on established methodologies.]

    This sequential approach provides a powerful route to unsymmetrically substituted pyridine derivatives, which can be challenging to synthesize through other methods. The ability to introduce a diverse range of substituents in a controlled manner is highly valuable in medicinal chemistry and materials science for the generation of compound libraries and the fine-tuning of molecular properties.

    Transformations of the Methyl Group for Further Synthetic Elaboration

    The methyl group at the 6-position of the pyridine ring is not merely a passive substituent. It can be chemically modified to introduce further complexity and functionality into the molecule. The acidity of the protons on the methyl group is increased due to the electron-withdrawing nature of the pyridine ring, making it susceptible to deprotonation by a strong base. The resulting anion can then react with various electrophiles.

    For example, the methyl group can be halogenated, typically with N-bromosuccinimide (NBS), to form a bromomethyl group. This functional group is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities such as alcohols, ethers, amines, and nitriles.

    Furthermore, the methyl group can be oxidized to an aldehyde or a carboxylic acid. The oxidation of methylpyridines to pyridinecarboxylic acids is a common transformation. These carboxylic acid derivatives can then be used in amide bond formation or other standard functional group interconversions.

    Table 3: Potential Transformations of the Methyl Group

    TransformationReagentsProduct Functional Group
    HalogenationN-Bromosuccinimide (NBS), Benzoyl peroxideBromomethyl (-CH₂Br)
    OxidationKMnO₄ or SeO₂Carboxylic acid (-COOH) or Aldehyde (-CHO)
    CondensationAldehydes (in the presence of a base)Styryl group (-CH=CH-Ar)
    [This table outlines potential transformations based on the known reactivity of methylpyridines.]

    These transformations of the methyl group significantly expand the synthetic utility of this compound, allowing for the creation of a diverse array of complex molecules from a single, versatile starting material.

    Future Directions and Emerging Research Avenues

    Development of Novel and Sustainable Catalytic Systems

    The primary application of (2-Bromo-6-methylpyridin-4-YL)boronic acid is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Future research is intensely focused on evolving the catalytic systems used for these transformations to be more sustainable, cost-effective, and robust.

    Detailed Research Findings: Current research in catalysis for similar transformations is moving beyond traditional homogeneous palladium catalysts. Key areas of development include the design of highly active catalysts that can operate at low catalyst loadings, thereby reducing costs and residual palladium content in the final product. Another significant trend is the development of heterogeneous catalysts, where the palladium is supported on materials like charcoal, metal-organic frameworks (MOFs), or polymers. These supported catalysts offer the major advantage of easy separation and recyclability, which is crucial for sustainable manufacturing processes. Furthermore, research into using non-precious metal catalysts (e.g., based on nickel or copper) for cross-coupling reactions is gaining traction, promising a more economical and abundant alternative to palladium. For pyridine-containing substrates, ligand design is paramount to prevent catalyst inhibition by the nitrogen lone pair and to promote efficient oxidative addition and reductive elimination steps.

    Catalyst GenerationTypical Catalyst ExampleKey AdvantagesKey Limitations
    First Generation Pd(PPh₃)₄Readily available, well-understood reactivity.Air-sensitive, requires high catalyst loadings, limited substrate scope.
    Second Generation PdCl₂(dppf), Pd(OAc)₂ with phosphine (B1218219) ligandsHigher activity and stability, broader substrate scope.Cost of specialized ligands, potential for phosphorus byproducts.
    Third Generation (Pre-catalysts) Buchwald or Fu pre-catalystsAir-stable, highly active at low loadings, very broad scope.Higher initial cost, complex synthesis of ligands.
    Emerging Systems Pd nanoparticles, MOF-supported Pd, Ni/Cu catalystsRecyclability, lower metal contamination, potential for lower cost.Lower activity/selectivity compared to homogeneous systems, potential for metal leaching.

    Integration into Flow Chemistry Methodologies for Scalable Synthesis

    Transitioning the synthesis of derivatives from this compound from traditional batch processing to continuous flow methodologies represents a significant leap forward in manufacturing efficiency and safety.

    ParameterBatch SynthesisFlow Chemistry Synthesis
    Scalability Challenging; requires larger vessels, potential for inconsistent heat/mass transfer.Straightforward; achieved by running the system for a longer duration.
    Safety Higher risk with exotherms and hazardous reagents at large scale.Enhanced; small reaction volume minimizes risk, better containment. researchgate.net
    Heat & Mass Transfer Often inefficient and non-uniform.Highly efficient and uniform, leading to better yield and purity.
    Reaction Time Typically hours to days.Can be reduced to seconds or minutes.
    Process Control Manual or semi-automated control over bulk parameters.Precise, automated control over all reaction parameters.

    Exploration of Green Chemistry Principles in Synthetic Routes

    The application of green chemistry principles is becoming a critical consideration in modern organic synthesis. The goal is to minimize the environmental impact of chemical processes, a key focus for future syntheses involving this compound.

    Green Chemistry PrincipleApplication in Synthesis with this compound
    Waste Prevention Utilizing high-yield reactions and recyclable catalysts to minimize byproducts.
    Atom Economy Designing synthetic transformations where the maximum number of atoms from the reactants are incorporated into the final product.
    Less Hazardous Synthesis Replacing toxic reagents and solvents with safer alternatives (e.g., using aqueous conditions).
    Catalysis Employing highly efficient catalytic systems (Pd, Ni, Cu) over stoichiometric reagents.
    Safer Solvents & Auxiliaries Moving from traditional organic solvents to water, supercritical fluids, or bio-derived solvents.
    Energy Efficiency Using flow chemistry or microwave-assisted synthesis to reduce reaction times and energy consumption.

    Application of Machine Learning and Computational Design in Reaction Optimization and Discovery

    The intersection of data science and chemistry is poised to revolutionize how chemical reactions are developed. Machine learning (ML) and computational modeling are emerging as powerful tools for accelerating the optimization of reactions involving compounds like this compound.

    Detailed Research Findings: Although specific ML models for this compound are not yet published, the methodology is being broadly applied to similar cross-coupling reactions. ML algorithms can analyze vast datasets from historical experiments to predict the optimal conditions (e.g., catalyst, ligand, base, solvent, temperature) for a desired transformation, significantly reducing the number of experiments required. This data-driven approach can uncover complex interactions between reaction parameters that are not intuitively obvious to a human chemist. Furthermore, computational chemistry, including Density Functional Theory (DFT), can be used to design novel catalyst ligands in silico. By modeling the reaction mechanism, researchers can predict which ligand structures will lead to lower activation barriers and higher catalytic turnover, guiding synthetic efforts toward the most promising candidates.

    Data Input for Machine Learning ModelPredicted Output / Goal
    Substrate Structures (e.g., this compound, coupling partner)Reaction Yield (%)
    Catalyst Type and Ligand StructureOptimal Reaction Temperature (°C)
    Solvent Properties (e.g., polarity, boiling point)Predicted Byproduct Formation
    Base and ConcentrationCatalyst Turnover Number (TON)
    Reaction Time and TemperatureSelection of Most Effective Catalyst/Ligand Combination

    Q & A

    Q. What are the common synthetic routes for (2-bromo-6-methylpyridin-4-yl)boronic acid, and how can reaction conditions be optimized for yield?

    • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct borylation of halogenated pyridine precursors. For example, halogenated pyridine derivatives (e.g., 4-bromo-2,6-dimethylpyridine) may undergo Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) . Optimization factors include:
    • Catalyst loading : 1–5 mol% Pd to minimize side reactions.
    • Temperature : 80–100°C in polar aprotic solvents (e.g., DMF, THF).
    • Protecting groups : Bromo and methyl substituents may sterically hinder boronylation, requiring longer reaction times (12–24 h) .

    Q. How can NMR spectroscopy characterize this compound’s structure and purity?

    • Methodological Answer :
    • ¹¹B NMR : Detects boronic acid speciation. Free boronic acid (ArB(OH)₂) typically resonates at δ ~30 ppm, while boroxine anhydrides (cyclic trimers) appear upfield (δ ~18–22 ppm) .
    • ¹H/¹³C NMR : Methyl groups (δ ~2.5 ppm in ¹H NMR) and bromine’s electron-withdrawing effect on pyridine ring protons (deshielded signals) confirm substitution patterns .
    • Purity assessment : Integration of aromatic vs. boronic acid protons and absence of solvent peaks.

    Advanced Research Questions

    Q. How do steric and electronic effects of bromo/methyl substituents influence reactivity in cross-coupling reactions?

    • Methodological Answer :
    • Steric effects : The 2-bromo and 6-methyl groups create steric bulk, slowing transmetallation in Suzuki couplings. Use of bulky ligands (e.g., SPhos) or elevated temperatures (100–120°C) improves efficiency .
    • Electronic effects : Bromine’s electron-withdrawing nature deactivates the pyridine ring, reducing electrophilicity. Computational modeling (DFT) can predict reactive sites for coupling .
    • Case study : Analogous compounds (e.g., 3-fluoro-6-methoxy derivatives) show 20–30% lower yields in couplings compared to unsubstituted arylboronic acids .

    Q. What strategies mitigate non-specific interactions when using this boronic acid in glycoprotein binding studies?

    • Methodological Answer :
    • Buffer optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance boronic acid-diol binding specificity while minimizing ionic interactions with proteins .
    • Surface modification : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to reduce hydrophobic interactions .
    • Competitive elution : Apply sorbitol or fructose (1–10 mM) to displace weakly bound glycoproteins .

    Q. What in vitro models are suitable for evaluating anticancer activity, and how can SAR studies optimize potency?

    • Methodological Answer :
    • Cell lines : Glioblastoma (U87) or leukemia (Jurkat) cells for apoptosis assays via flow cytometry (FACScan) .
    • SAR optimization :
    • Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for tubulin binding .
    • Replace boronic acid with bioisosteres (e.g., carboxylic acids) to assess binding necessity .
    • Key data : IC₅₀ values <1 μM in B-16 melanoma cells correlate with tubulin polymerization inhibition (IC₅₀ ~20 μM) .

    Q. How can LC-MS/MS methods detect trace impurities in this compound, and what validation parameters are critical?

    • Methodological Answer :
    • Sample prep : Dissolve in methanol/water (70:30) with 0.1% formic acid to stabilize boronic acid .
    • MRM transitions : Monitor m/z [M+H]⁺ → fragment ions (e.g., m/z 214 → 196 for deboronated product).
    • Validation :
    • LOQ : ≤1 ppm, validated per ICH guidelines .
    • Linearity : R² >0.99 over 0.5–10 ppm.
    • Matrix effects : Assess via spike-recovery in drug substance (target: 85–115%) .

    Key Challenges & Contradictions

    • Protodeborylation : Analogues (e.g., pentafluorophenyl boronic acid) undergo rapid protodeborylation in aqueous buffers, complicating pKa determination via ¹¹B NMR .
    • Non-specific binding : Glycoprotein studies require stringent buffer optimization to suppress ionic/hydrophobic interactions .

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